3-Hydroxy Benzopyrene-13C6
Description
Properties
Molecular Formula |
C₁₄¹³C₆H₁₂O |
|---|---|
Molecular Weight |
274.26 |
Synonyms |
Benzo[a]pyren-3-ol-13C6; 3-Hydroxy-3,4-benzo[a]pyrene-13C6; 3-Hydroxybenzo[a]pyrene-13C6; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies
Approaches for the Regiospecific Synthesis of 3-Hydroxybenzopyrene-13C6
The synthesis is designed to control the exact location of the isotopic labels and the functional group on the complex polycyclic aromatic hydrocarbon (PAH) framework.
The synthesis typically commences with the construction of a carbon-13 enriched precursor molecule. A common strategy involves utilizing 13C-labeled benzene (B151609) as a fundamental building block. For instance, a multi-step synthesis can convert 13C6-benzene into 13C6-pyrene, which then serves as a key intermediate. nih.gov This ensures the integration of the six carbon-13 atoms into the core structure of the molecule early in the process.
Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Hartwig reactions, in combination with platinum-catalyzed cyclization. nih.gov These techniques offer milder reaction conditions and fewer steps compared to traditional Friedel–Crafts chemistry, and they allow for the introduction of all 13C atoms in a single step. nih.gov The isotopic purity of the resulting labeled precursors is typically very high, often exceeding 99.9%. nih.gov
With the isotopically labeled pyrene (B120774) core in hand, the subsequent steps focus on building the additional aromatic ring and introducing the hydroxyl group at the 3-position. The formation of the complete benzo[a]pyrene (B130552) ring system can be achieved through reactions like the Friedel-Crafts reaction. nih.gov
The introduction of the hydroxyl group, or hydroxylation, at the specific 3-position is a critical step. This can be achieved through several methods, including electrophilic aromatic substitution. In some cases, the synthesis might proceed through an intermediate that is then converted to the hydroxylated product. For example, the enzymatic conversion of benzo[a]pyrene can lead to various hydroxylated metabolites. nih.gov In a laboratory setting, chemical oxidation can also be employed to introduce hydroxyl groups, which may then require separation of isomers to isolate the desired 3-hydroxy derivative. acs.org It is imperative that these chemical transformations are conducted under conditions that preserve the isotopic labeling without scrambling or loss of the 13C atoms.
Purification and Rigorous Characterization Techniques for Labeled Compounds
Post-synthesis, the crude product is a mixture that requires extensive purification and detailed characterization to ensure its suitability as an analytical standard.
High-performance liquid chromatography (HPLC) is a primary tool for the purification of 3-Hydroxybenzopyrene-13C6. uzh.ch The use of reverse-phase columns, such as C18, with a mobile phase gradient of acetonitrile (B52724) and water is a common and effective method for separating the labeled analyte from impurities. uzh.ch Gas chromatography (GC) can also be utilized for purification, often employing capillary columns with stationary phases like phenyl-methylpolysiloxane. unt.edu These chromatographic techniques are capable of achieving very high purity levels, often greater than 98%.
Table 1: Chromatographic Purification Methods for 13C-Labeled Analytes
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Typical Purity Achieved |
|---|---|---|---|
| HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient | >98% |
The structural identity and isotopic enrichment of the purified 3-Hydroxybenzopyrene-13C6 are confirmed using a combination of spectroscopic and spectrometric methods. High-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition and the number of incorporated heavy isotopes by providing a highly accurate mass measurement. cernobioscience.comwikipedia.org
Table 2: Spectroscopic and Spectrometric Validation Techniques
| Technique | Parameter Measured | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass-to-Charge Ratio | Confirms elemental formula and number of 13C atoms. |
| 13C Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Signal Intensities | Confirms location and enrichment of 13C labels. |
Advanced Analytical Methodologies for Detection and Quantification
Method Validation for Research Applications
For 3-Hydroxybenzopyrene-13C6 to be used effectively in research, particularly as an internal standard for the quantification of its unlabeled analogue, the analytical methods employing it must be rigorously validated. This process ensures that the method is reliable, accurate, and fit for its intended purpose.
Assessment of Analytical Sensitivity, Selectivity, Accuracy, and Precision in Complex Matrices
Validation of an analytical method involves evaluating several key parameters, especially when dealing with complex matrices like urine or plasma, where endogenous substances can interfere with the analysis.
Sensitivity: The sensitivity of a method is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For the analysis of 3-OH-BaP, a metabolite of a potent carcinogen, high sensitivity is crucial due to the expected low concentrations in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for urinary 3-OH-BaP reported an LLOQ of 50 pg/L. Another method using gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) reported an LLOQ of 25 pg/mL in the final extract, which corresponds to 0.125 pg/mL (or 125 fg/mL) in the original sample. researchgate.net
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. In one study, selectivity was confirmed by analyzing six different batches of analyte-free urine, with no interfering signals observed at the retention time of the analyte or its internal standard. pressbooks.pub
Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte. For the LC-MS/MS method, accuracy was reported to be within 86.4% to 106% of the nominal value across different concentrations. pressbooks.pub Another GC-MS/MS method reported average accuracy ranging from 110% to 122%. researchgate.net
Precision: Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For a bioanalytical method, the precision should not exceed 15% CV (20% at the LLOQ). The reported precision for the analysis of 3-OH-BaP was well within these limits, with an intermediate precision of 8.8 (%RSD) in one study. researchgate.net
| Parameter | Analytical Technique | Matrix | Reported Value/Finding | Reference |
|---|---|---|---|---|
| Sensitivity (LLOQ) | LC-MS/MS | Urine | 50 pg/L | pressbooks.pub |
| Sensitivity (LLOQ) | GC-MS/MS | Urine | 0.125 pg/mL (125 fg/mL) | researchgate.net |
| Selectivity | LC-MS/MS | Urine | No interfering signals in six different blank urine samples. | pressbooks.pub |
| Accuracy | LC-MS/MS | Urine | 86.4% - 106% of nominal value. | pressbooks.pub |
| Accuracy | GC-MS/MS | Urine | 110% - 122% of nominal value. | researchgate.net |
| Precision (%RSD) | GC-MS/MS | Urine | 8.8% (Intermediate Precision) | researchgate.net |
Strategies for Mitigating Matrix Effects and Enhancing Robustness
Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting components from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. taylorandfrancis.comRobustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters.
The most effective strategy to mitigate matrix effects and enhance robustness is the use of a stable isotope-labeled internal standard (SIL-IS). taylorandfrancis.com 3-Hydroxybenzopyrene-13C6 is an ideal SIL-IS for the quantification of 3-OH-BaP. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical matrix effects. taylorandfrancis.com When the ratio of the analyte signal to the SIL-IS signal is used for quantification, the variability caused by ion suppression or enhancement is effectively cancelled out.
Studies have shown that ¹³C-labeled internal standards are preferred over deuterium (B1214612) (²H)-labeled standards because they are less likely to exhibit chromatographic separation from the native analyte (isotopic effect), ensuring they experience the same matrix effect at the same time. libretexts.org The implementation of ¹³C₆-3-OH-BaP-glucuronide as an internal standard in an LC-MS/MS method for urinary 3-OH-BaP was shown to significantly improve the method's repeatability and accuracy. pressbooks.pub
Other strategies to enhance robustness include:
Effective Sample Preparation: Using techniques like solid-phase extraction (SPE) to remove a significant portion of interfering matrix components before analysis.
Optimized Chromatography: Developing chromatographic conditions that separate the analyte from the majority of matrix components.
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples to account for matrix effects, although this is less effective than using a SIL-IS for sample-to-sample variability. nih.gov
The use of 3-Hydroxybenzopyrene-13C6 as an internal standard is the cornerstone of a robust and accurate analytical method, directly compensating for matrix-induced signal variations and losses during sample processing.
Metabolism and Biotransformation Pathways in Model Systems
Enzymatic Hydroxylation of Benzopyrene Precursors to 3-Hydroxy Benzopyrene
The formation of 3-OH-BaP is a primary step in the metabolism of the parent compound, benzo[a]pyrene (B130552). This conversion is predominantly an oxidative process mediated by a superfamily of enzymes responsible for metabolizing a wide array of xenobiotics.
The cytochrome P450 (CYP) superfamily of monooxygenases plays a central role in the metabolic activation of BaP. oup.comnih.govmdpi.com Upon entering the cell, BaP, a ligand for the aryl hydrocarbon receptor (AhR), induces the expression of several CYP genes, notably CYP1A1 and CYP1B1. mdpi.commdpi.com These enzymes are the principal catalysts in the oxidation of BaP to various metabolites, including phenols, quinones, and dihydrodiols. oup.comnih.gov
| CYP450 Isoform | Activity in BaP-3-ol Formation | Reference |
|---|---|---|
| CYP1A1 | High | nih.gov |
| CYP1B1 | High | nih.gov |
| CYP2C19 | Moderate | nih.gov |
| CYP3A4/5 | Moderate | nih.gov |
| CYP2B6 | Low | nih.gov |
| CYP2C9 | Low | nih.gov |
| CYP1A2 | Minimal/None Detected | nih.gov |
| CYP2A6 | Minimal/None Detected | nih.gov |
| CYP2E1 | Minimal/None Detected | nih.gov |
While cytochrome P450 enzymes are the primary catalysts for BaP hydroxylation in mammalian systems, other enzyme systems can initiate this process in different organisms. In some fungi, the initial oxidation of BaP to 3-hydroxybenzo[a]pyrene can be carried out by specific fungal CYPs when expressed in yeast systems. nih.gov In bacteria, the metabolic pathways differ more significantly, often utilizing dioxygenase enzymes to initiate the degradation of polycyclic aromatic hydrocarbons through ring hydroxylation at various positions. nih.govfrontiersin.org However, in the context of human and mammalian model systems, the contribution of non-CYP enzymes to the direct formation of 3-OH-BaP from its precursor is considered minor. The aryl hydrocarbon hydroxylase enzyme system, which is largely composed of CYP1A1 and CYP1A2, is recognized as the main system responsible for this conversion. nih.gov
Phase II Conjugation of 3-Hydroxy Benzopyrene-13C6
Following its formation, 3-OH-BaP undergoes Phase II conjugation reactions, which involve the addition of endogenous polar molecules. These reactions increase the water solubility of the metabolite, detoxifying it and facilitating its elimination from the body, primarily through urine. plos.org Studies on human urine show that nearly all 3-OH-BaP is excreted in conjugated forms, predominantly as glucuronide and sulfate (B86663) conjugates. mdpi.comnih.gov The stable isotope-labeled this compound and its conjugated forms, such as ¹³C₆-3-OH-BaP-Glucuronide, are used as ideal internal standards in analytical methods to ensure the accurate measurement of these excretory products. mdpi.com
Glucuronidation is a major pathway for the detoxification of 3-OH-BaP. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of 3-OH-BaP. Studies have shown that glucuronidation of phenolic BaP metabolites, including 3-OH-BaP, occurs readily in tissues of the upper aerodigestive tract, a primary site of exposure to environmental carcinogens. wsu.edusigmaaldrich.com
Research indicates that specific UGT isoforms are responsible for this conjugation. While some studies using a limited panel of expressed human UGTs (UGT1*6 and UGT2B7) did not show activity towards 3-OH-BaP, human liver microsomes effectively catalyzed the reaction, suggesting the involvement of other UGT isoforms. nih.gov Further investigation in aerodigestive tissues has pointed towards a role for UGTs from the 1A family, such as UGT1A7, UGT1A8, and UGT1A10, in the detoxification of BaP phenols. wsu.edusigmaaldrich.com In human urine, the glucuronide conjugate of 3-OH-BaP (BaP-3-G) is found in significantly higher concentrations than the sulfate conjugate, highlighting the prominence of this pathway. nih.gov
Sulfation is another key Phase II pathway for 3-OH-BaP metabolism. This process is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. The sulfoconjugation of 3-OH-BaP has been demonstrated in various tissues, including the aorta. nih.gov This activity is localized in the cytosolic fraction of the cell, which is characteristic of SULT enzymes. nih.gov Kinetic studies of aortic sulfotransferase activity have been performed, providing valuable data on the efficiency of this conjugation pathway. nih.gov Although it is a significant pathway, quantitative analysis of human urine shows that the concentration of the sulfate conjugate (BaP-3-S) is approximately 10-fold lower than that of the glucuronide conjugate. nih.gov
| Kinetic Parameter | Value Range | Mean Value (± SD) | Reference |
|---|---|---|---|
| Apparent Km | 9 to 16 µM | 11.8 ± 3.1 µM | nih.gov |
| Apparent Vmax | 281 to 457 pmol/mg protein/30 min | 360 ± 49 pmol/mg protein/30 min | nih.gov |
Identification and Tracing of Downstream Metabolites Using 13C6 Labeling
The incorporation of six carbon-13 atoms into the 3-Hydroxy Benzopyrene molecule creates a stable, heavy-isotope version that is chemically identical to the unlabeled compound but distinguishable by mass spectrometry. This labeling is invaluable for metabolite tracing, as the ¹³C atoms are not lost during typical biotransformation reactions, allowing researchers to follow the fate of the carbon skeleton. nih.govisotope.com This technique overcomes challenges in distinguishing xenobiotic metabolites from endogenous molecules in complex biological matrices.
The metabolism of 3-OH-BaP, like its parent compound BaP, proceeds through several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. wikipedia.orgnih.gov When this compound is introduced into a metabolic system, a series of labeled downstream products are formed.
Epoxides and Diols: CYP enzymes can further oxidize the ¹³C₆-labeled ring system to form reactive epoxides. These intermediates are subsequently hydrolyzed by epoxide hydrolase to yield dihydrodiols. A key pathway in BaP metabolism involves the formation of BaP-7,8-dihydrodiol, which is then oxidized to the highly reactive BaP-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgnih.gov Starting with 3-OH-BaP-¹³C₆, the resulting diol and epoxide metabolites would retain the isotopic label, allowing for precise tracking.
Quinones: Phenols like 3-OH-BaP can be oxidized to form quinones. nih.govnih.gov For instance, 3-OH-BaP can be oxidized to BaP-3,6-quinone. nih.govnih.gov Using the ¹³C₆-labeled substrate ensures that the resulting quinone is also labeled, facilitating its identification and quantification among other metabolic products.
The use of ¹³C₆ labeling allows for the application of isotope dilution mass spectrometry, a gold-standard quantitative technique. nih.gov By adding a known amount of the labeled standard, researchers can accurately measure the concentration of the unlabeled metabolites formed in biological systems.
Table 1: Potential Labeled Downstream Metabolites of this compound
| Precursor Compound | Metabolite Class | Example Metabolite | Expected Mass Shift (vs. Unlabeled) |
| This compound | Dihydrodiol | 3-OH-BaP-7,8-dihydrodiol-¹³C₆ | +6 Da |
| This compound | Diol-Epoxide | 3-OH-BPDE-¹³C₆ | +6 Da |
| This compound | Quinone | BaP-3,6-quinone-¹³C₆ | +6 Da |
| This compound | Tetrol | BaP-(7,8,9,10)-tetrol-¹³C₆ | +6 Da |
This is an interactive table. Click on the headers to sort.
While much of the metabolic focus is on the formation of reactive intermediates like epoxides and quinones, the ultimate degradation of the PAH ring system is also a critical pathway. Ring cleavage typically follows the formation of ortho-quinones or catechols, which are then susceptible to enzymatic ring-opening by dioxygenase enzymes.
The stable ¹³C₆ label is instrumental in studying these degradation pathways. As the aromatic ring system is cleaved, smaller, more polar degradation products are formed. Tracing these ¹³C₆-labeled fragments through complex metabolic networks provides unambiguous evidence of the degradation process and helps identify the final excretable products. nih.gov This is particularly useful in environmental fate studies, such as analyzing the transformation of PAHs in soil, where ¹³C-labeled compounds have been used to trace the incorporation of PAH fragments into humic substances. nih.gov
In Vitro and Ex Vivo Biotransformation Models
To study the metabolism of this compound in a controlled environment, various model systems are employed. These models range from subcellular fractions to whole organ systems, each providing unique insights into the biotransformation process.
Primary hepatocytes and precision-cut tissue slices are valuable in vitro tools because they maintain the cellular architecture and a full complement of phase I and phase II metabolic enzymes.
Hepatocyte Cultures: Isolated hepatocytes in culture can be used to study the complete metabolism of a compound. When incubated with this compound, these cells can produce a full profile of metabolites, including conjugated products (e.g., glucuronides and sulfates), which are crucial for detoxification and excretion. documentsdelivered.com Studies with isolated hepatocytes from English sole, for example, demonstrated the formation of BaP-7,8-dihydrodiol, 1-hydroxyBaP, and 3-hydroxyBaP, showcasing the utility of this model. documentsdelivered.com
Tissue Slices: Liver or lung slices offer the advantage of preserving the native tissue microenvironment, including cell-cell interactions. This can be particularly important for studying compounds where interplay between different cell types influences metabolism.
To investigate the specific enzymes involved in metabolism and to determine their kinetic parameters, subcellular fractions are used.
Microsomal Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. nih.govnih.gov They are the primary tool for studying phase I metabolism. Incubating this compound with liver microsomes allows for the detailed characterization of its initial oxidative metabolism. nih.gov Such assays are used to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzymes for the substrate and their maximum metabolic rate. nih.govnih.gov
Cytosolic Assays: The cytosolic fraction of cells contains various phase II enzymes, such as sulfotransferases and glutathione S-transferases. These enzymes are responsible for conjugating metabolites, increasing their water solubility, and facilitating their excretion. Using the cytosolic fraction allows for the specific study of these conjugation reactions with the ¹³C₆-labeled metabolites produced in microsomal assays.
Ex vivo perfused organ systems bridge the gap between simple in vitro assays and complex in vivo studies. These models maintain the physiological structure and function of an entire organ for a limited time.
Isolated Perfused Liver: This model allows for the study of hepatic clearance and first-pass metabolism in a controlled setting. nih.gov By introducing this compound into the perfusate, researchers can measure its uptake by the liver, the rate of its metabolism, and the profile of metabolites released into the bile and efferent perfusate.
Table 2: Comparison of In Vitro and Ex Vivo Models for Metabolic Studies of this compound
| Model System | Key Features | Information Provided |
| Hepatocyte Cultures | Intact cells with full enzyme complement | Overall metabolic profile, including phase II conjugation |
| Tissue Slices | Preserved tissue architecture | Metabolism in a multicellular context |
| Microsomal Assays | Concentrated Phase I (CYP) enzymes | Kinetic parameters (Kₘ, Vₘₐₓ) of oxidative metabolism |
| Cytosolic Assays | Concentrated Phase II enzymes | Characterization of conjugation reactions |
| Isolated Perfused Organs | Intact organ physiology and architecture | Bioavailability, first-pass metabolism, organ clearance |
This is an interactive table. Click on the headers to sort.
Microbial Biotransformation Mechanisms
The microbial transformation of polycyclic aromatic hydrocarbons (PAHs), such as benzopyrene and its derivatives, is a key process in their environmental fate. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems to break down these complex and often recalcitrant molecules. While specific studies on the microbial biotransformation of this compound are not available in the reviewed literature, the metabolic pathways can be inferred from studies on the parent compound, benzo[a]pyrene, and other hydroxylated PAHs. The isotopic labeling with Carbon-13 (¹³C) in the 3-Hydroxy Benzopyrene-¹³C6 molecule serves as a powerful tool to trace its metabolic fate, a technique central to Stable Isotope-Assisted Metabolomics (SIAM).
Bacteria and fungi employ different primary strategies to initiate the degradation of benzopyrene. These initial steps are crucial as they increase the water solubility of the hydrophobic PAH and introduce functional groups that are susceptible to further enzymatic action.
Bacterial Degradation:
Bacteria typically initiate the breakdown of benzo[a]pyrene through the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. This initial oxidation can occur at various positions on the benzo[a]pyrene molecule. For instance, Mycobacterium vanbaalenii PYR-1 has been shown to oxidize benzo[a]pyrene at the C-4,5, C-9,10, and C-11,12 positions. nih.gov Similarly, Mycobacterium sp. strain RJGII-135 transforms benzo[a]pyrene by dioxygenation at the 4,5-, 7,8-, and 9,10- positions. pjoes.com
Following the formation of cis-dihydrodiols, a dehydrogenase enzyme catalyzes their rearomatization to form dihydroxylated intermediates. These intermediates are then subject to ring cleavage by either intradiol or extradiol dioxygenases, which opens the aromatic ring. Subsequent enzymatic reactions lead to the formation of central intermediates like protocatechuate and catechol, which can then enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization to CO₂ and water. frontiersin.org
For a hydroxylated derivative such as 3-Hydroxy Benzopyrene, it is plausible that bacteria could either directly hydroxylate the ring anew at a different position or potentially proceed towards ring cleavage, assuming the existing hydroxyl group influences the enzymatic attack.
Interactive Table: Bacterial Species and Metabolites in Benzo[a]pyrene Degradation
| Bacterial Species | Initial Enzyme | Key Metabolites Identified |
| Mycobacterium vanbaalenii PYR-1 | Dioxygenases, Monooxygenases | cis-4,5-dihydrodiol, cis-11,12-dihydrodiol, 4-formylchrysene-5-carboxylic acid |
| Mycobacterium sp. strain RJGII-135 | Dioxygenase | 7,8-BaP-dihydrodiol, 4,5-chrysene-dicarboxylic acid, Dihydro-pyrene-carboxylic acid |
| Bacillus sp. strain M1 | Hydroxylation dioxygenase | cis-7,8-dihydrodiol, cis-9,10-dihydrodiol, cis-4,5-pyrene dihydrodiol |
| Sphingomonas yanoikuyae JAR02 | Not specified | Pyrene-8-hydroxy-7-carboxylic acid, Pyrene-7-hydroxy-8-carboxylic acid |
Fungal Degradation:
Fungi, particularly white-rot fungi, utilize a different initial mechanism involving intracellular cytochrome P450 monooxygenases and extracellular ligninolytic enzymes, such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. nih.govresearchgate.net Cytochrome P450 monooxygenases introduce one atom of oxygen into the benzo[a]pyrene ring, forming arene oxides, which are then enzymatically hydrated to trans-dihydrodiols by epoxide hydrolases.
These hydroxylated intermediates can be further metabolized. For example, the fungus Cunninghamella elegans has been shown to metabolize 6-nitrobenzo[a]pyrene into glucoside and sulfate conjugates of 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov This suggests that fungi can conjugate hydroxylated benzopyrene derivatives, a common detoxification pathway. nih.gov Non-ligninolytic fungi, such as Aspergillus terreus, have been observed to metabolize benzo[a]pyrene to benzo[a]pyrenylsulfate, likely through an initial hydroxylation by a cytochrome P-450 monooxygenase followed by conjugation. nih.govresearchgate.net
The degradation of benzo[a]pyrene by the fungus Lasiodiplodia theobromae has been associated with the activities of lignin peroxidase and laccase. researchgate.net These extracellular enzymes are highly non-specific and can oxidize a wide range of aromatic compounds. inrs.ca
Interactive Table: Fungal Species and Enzymes in Benzopyrene Derivative Degradation
| Fungal Species | Key Enzyme System | Transformation Products/Mechanism |
| Phlebia acerina | Laccase, Manganese Peroxidase (MnP), Lignin Peroxidase (LiP) | Oxidation and degradation of Benzo[a]pyrene |
| Cunninghamella elegans | Cytochrome P450 monooxygenase | Forms glucoside and sulfate conjugates of hydroxylated derivatives |
| Aspergillus terreus | Cytochrome P-450 monooxygenase | Hydroxylation followed by conjugation to form benzo[a]pyrenylsulfate |
| Lasiodiplodia theobromae | Lignin peroxidase (LiP), Laccase (LAC) | Degradation of Benzo[a]pyrene as a sole carbon source |
Stable Isotope-Assisted Metabolomics (SIAM) is a powerful technique for tracing the metabolic fate of compounds in complex biological systems. By using a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites. This provides direct evidence of metabolic pathways and helps to identify the microorganisms responsible for the degradation in mixed cultures.
In the context of 3-Hydroxy Benzopyrene-¹³C6, the ¹³C6-label on the benzopyrene core is the key to elucidating its biotransformation. When a microbial culture is exposed to this labeled compound, the ¹³C atoms will be incorporated into any subsequent metabolites. By analyzing the mass spectra of metabolites extracted from the culture, it is possible to identify those that contain the ¹³C label, thus confirming they are derived from the original compound.
The general workflow for using SIAM to study the microbial degradation of 3-Hydroxy Benzopyrene-¹³C6 would involve the following steps:
Incubation: A microbial culture (either a pure strain or a mixed consortium) is incubated with 3-Hydroxy Benzopyrene-¹³C6 as a potential carbon source.
Sample Collection: Samples are collected from the culture over time.
Metabolite Extraction: Metabolites are extracted from both the microbial cells and the culture medium.
Mass Spectrometry Analysis: The extracted metabolites are analyzed using high-resolution mass spectrometry (e.g., LC-MS). The software is used to specifically search for pairs of ions that correspond to the native and the ¹³C-labeled forms of potential metabolites. nih.govacs.org
Data Analysis: The mass spectra are analyzed to identify molecules that have incorporated the ¹³C label. The specific mass shift corresponding to the number of ¹³C atoms retained in the metabolite fragment helps in its identification.
Pathway Reconstruction: Based on the identified ¹³C-labeled metabolites, a degradation pathway can be proposed.
This approach, often referred to as Stable Isotope Probing (SIP) when applied to nucleic acids (DNA or RNA), has been successfully used to identify bacteria that degrade various PAHs, including naphthalene, phenanthrene, and pyrene (B120774), in contaminated soils. nih.govnih.gov By sequencing the ¹³C-enriched DNA, the specific organisms that have assimilated the labeled carbon can be identified. nih.gov
The use of a ¹³C-labeled substrate allows for the precise tracking of carbon flow through metabolic networks. royalsocietypublishing.org This technique can reveal novel enzymatic functions and metabolic pathways that might be missed by other methods. royalsocietypublishing.org For a compound like 3-Hydroxy Benzopyrene-¹³C6, SIAM would be instrumental in confirming whether it is mineralized to ¹³CO₂ or transformed into other complex metabolites, and in identifying the specific microbial players involved in these processes.
Molecular Mechanisms of Interaction and Biological Activity
Interaction with Cellular Macromolecules
The reactivity of 3-OH-BaP and its subsequent metabolites underpins its toxicological profile. These interactions are primarily characterized by the formation of covalent bonds with essential biological macromolecules, leading to adducts that can disrupt normal cellular functions.
While 3-OH-BaP itself is a metabolite, the genotoxicity of benzo[a]pyrene (B130552) is most prominently attributed to its further metabolism to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). This ultimate carcinogen is highly reactive and forms covalent adducts with DNA, primarily at the N2 position of guanine. These bulky adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations and the initiation of cancer if not repaired.
The formation of 3-OH-BaP is a critical step in the metabolic pathway leading to BPDE. Therefore, the levels of 3-OH-BaP are often used as a biomarker for exposure to BaP and are correlated with the extent of DNA adduct formation. Studies have shown a strong correlation between urinary 3-OH-BaP concentrations and the levels of BPDE-DNA adducts in tissues, highlighting its significance in the chain of events leading to genotoxicity. Although direct DNA adduct formation by 3-OH-BaP is not the primary mechanism of BaP-induced carcinogenesis, its presence is indicative of the metabolic activation cascade that produces the ultimate DNA-damaging species.
Beyond DNA, reactive metabolites of benzo[a]pyrene, including those downstream of 3-OH-BaP, can covalently bind to a variety of cellular proteins and other macromolecules like RNA. This binding can alter the structure and function of these molecules, contributing to cellular damage and dysfunction.
Protein adducts can serve as biomarkers of exposure and may also have direct toxicological consequences. For instance, the binding of BaP metabolites to proteins involved in cellular signaling, metabolism, and DNA repair can disrupt these critical processes. Research has demonstrated that metabolites of BaP can bind to serum albumin, histones, and other cellular proteins. The formation of these adducts is dependent on the metabolic activation of BaP, a pathway in which 3-OH-BaP is a key intermediate. While direct covalent binding of 3-OH-BaP to proteins is less studied than that of BPDE, the enzymatic processes that produce 3-OH-BaP also lead to the formation of other reactive intermediates capable of protein adduction. For example, further oxidation of 3-OH-BaP can lead to the formation of quinones, which are known to react with cellular nucleophiles, including protein sulfhydryl groups.
Table 1: Examples of Benzo[a]pyrene Metabolite Adducts with Cellular Macromolecules
| Interacting Molecule | Adduct Formed with | Cellular Consequence |
| DNA | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | DNA helix distortion, mutations, cancer initiation |
| Serum Albumin | BPDE | Biomarker of exposure |
| Histones | BPDE | Altered chromatin structure, potential epigenetic effects |
| Cellular Proteins | Reactive BaP metabolites (e.g., quinones) | Enzyme inhibition, disruption of cellular signaling |
Cellular Uptake, Transport, and Intracellular Fate
The journey of 3-Hydroxybenzopyrene-13C6 from the extracellular environment to its sites of action within the cell is a critical determinant of its biological activity.
As a lipophilic molecule, 3-OH-BaP, much like its parent compound BaP, is expected to readily cross cellular membranes via passive diffusion. The lipid-rich environment of the cell membrane facilitates the transit of such hydrophobic compounds. Studies on BaP have shown that its uptake is a rapid process, not reliant on specific transporters, and is largely governed by the partitioning of the molecule between the aqueous extracellular medium and the lipid bilayer of the cell. It is highly probable that 3-OH-BaP follows a similar mechanism of entry into the cell.
Once inside the cell, 3-OH-BaP and other metabolites can be subject to efflux mechanisms, which are part of the cellular defense against xenobiotics. ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively pump foreign compounds out of the cell, thereby reducing their intracellular concentration and potential for toxicity.
Following its entry into the cell, 3-OH-BaP is not uniformly distributed. Its lipophilic nature dictates its partitioning into lipid-rich compartments. The endoplasmic reticulum, being a major site of xenobiotic metabolism, is a key destination for BaP and its metabolites. Here, enzymes such as cytochrome P450s and epoxide hydrolase are localized, which are responsible for the further metabolism of 3-OH-BaP.
The nucleus is another critical subcellular location, as the ultimate carcinogenic metabolites of BaP must reach the DNA to exert their genotoxic effects. The distribution of 3-OH-BaP and its metabolites to different subcellular compartments is a dynamic process, influenced by factors such as the metabolic capacity of the cell and the presence of binding proteins that can sequester these compounds.
Receptor-Mediated Signaling Pathways
In addition to direct covalent interactions with macromolecules, 3-OH-BaP and its parent compound BaP can exert significant biological effects by modulating cellular signaling pathways. This is often initiated by the binding of these compounds to specific cellular receptors.
The most well-characterized receptor for BaP and other polycyclic aromatic hydrocarbons is the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that, upon binding to ligands like BaP, translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.
A primary consequence of AhR activation by BaP is the induction of a battery of drug-metabolizing enzymes, including cytochrome P450s (such as CYP1A1 and CYP1B1), which are involved in the metabolic activation of BaP itself. This creates a feedback loop where exposure to BaP enhances its own metabolism to more reactive and toxic intermediates. While BaP is a potent AhR agonist, the activity of its metabolites, including 3-OH-BaP, as AhR ligands is an area of ongoing research.
Beyond the AhR pathway, metabolites of BaP have been shown to influence other signaling cascades. For instance, some studies have indicated that BaP and its metabolites can activate signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as the mitogen-activated protein kinase (MAPK) and epidermal growth factor receptor (EGFR) pathways. The activation of these pathways can contribute to the non-genotoxic effects of BaP and its metabolites, further promoting the carcinogenic process.
Table 2: Signaling Pathways Potentially Modulated by 3-Hydroxybenzopyrene
| Signaling Pathway | Key Receptor/Mediator | Potential Downstream Effects |
| Aryl Hydrocarbon Receptor (AhR) Pathway | Aryl Hydrocarbon Receptor | Induction of metabolic enzymes, altered gene expression |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | MAP Kinases (e.g., ERK, p38) | Regulation of cell proliferation, differentiation, and apoptosis |
| Epidermal Growth Factor Receptor (EGFR) Pathway | Epidermal Growth Factor Receptor | Altered cell growth and survival signals |
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Regulation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and its metabolites. nih.govnih.gov Upon entering the cell, 3-Hydroxybenzopyrene, like other BaP metabolites, can bind to the AhR, which is normally present in the cytoplasm in an inactive complex with several co-chaperone proteins. youtube.com
Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. youtube.com In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the promoter regions of target genes. nih.gov
This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP1B1. mdpi.combohrium.com These enzymes are involved in the metabolism of xenobiotics, including BaP itself. The upregulation of these enzymes can lead to the further metabolic activation of BaP into more reactive and carcinogenic metabolites. mdpi.com The activation of the AhR signaling pathway is a key initiating event in the toxicity of BaP and its metabolites. mdpi.com
Table 1: Key Genes Regulated by AhR Activation by Benzopyrene Metabolites
| Gene | Function | Consequence of Upregulation |
| CYP1A1 | Xenobiotic metabolism | Increased metabolic activation of BaP to carcinogenic forms mdpi.comnih.gov |
| CYP1A2 | Xenobiotic metabolism | Contributes to the detoxification and bioactivation of PAHs |
| CYP1B1 | Xenobiotic metabolism | Involved in the formation of toxic BaP metabolites mdpi.com |
| NQO1 | Detoxification | Plays a role in the detoxification of quinone metabolites |
| GSTs | Detoxification | Conjugate metabolites for excretion |
Modulation of Other Signaling Cascades (e.g., MAPK, NF-κB)
Beyond the canonical AhR pathway, 3-Hydroxybenzopyrene and other BaP metabolites can influence other critical intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The MAPK pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Exposure to BaP metabolites can lead to the activation of various MAPK pathways, such as ERK, JNK, and p38 MAPK. This activation can contribute to the inflammatory response and cell cycle dysregulation observed following BaP exposure. researchgate.net
The NF-κB pathway is a central regulator of the inflammatory and immune responses. mdpi.com Studies have shown that BaP and its metabolites can induce the activation of NF-κB. researchgate.netnih.gov This activation involves the degradation of the inhibitory IκBα protein, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov This sustained inflammatory response is a key component of BaP-induced toxicity and carcinogenesis. However, some research also suggests that BaP exposure can, under certain conditions, inhibit the NF-κB pathway by generating persistent reactive oxygen species. nih.gov
Oxidative Stress Induction and Response Mechanisms
Reactive Oxygen Species (ROS) Generation by Redox Cycling
A significant mechanism of 3-Hydroxybenzopyrene's toxicity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov BaP metabolites, including quinones derived from 3-Hydroxybenzopyrene, can undergo a process called redox cycling. nih.govaacrjournals.org In this process, the quinone is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. aacrjournals.org This futile cycle can lead to the continuous production of superoxide, which can then be converted to other ROS like hydrogen peroxide and the highly reactive hydroxyl radical. aacrjournals.orgresearchgate.net This persistent generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. nih.govnih.gov
Endogenous Antioxidant System Responses
In response to the increased oxidative load, cells activate their endogenous antioxidant defense systems. nih.gov This includes both enzymatic and non-enzymatic antioxidants. Key antioxidant enzymes that are often upregulated in response to BaP metabolite exposure include:
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.govplos.org
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. nih.govplos.org
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. nih.gov
The non-enzymatic antioxidant glutathione (GSH) also plays a critical role in detoxifying ROS and electrophilic BaP metabolites. nih.gov However, chronic exposure to high levels of BaP metabolites can deplete these antioxidant reserves, leading to a state of uncontrolled oxidative stress and cellular damage. nih.govnih.gov
Epigenetic Modifications Induced by Benzopyrene Metabolites
Histone Modification Dynamics
The epigenetic landscape, a key regulator of gene expression, is profoundly influenced by post-translational modifications of histone proteins. The metabolites of Benzo[a]pyrene, including 3-Hydroxybenzopyrene, have been shown to disrupt the normal patterns of these modifications, contributing to their carcinogenic potential. nih.govresearchgate.net These alterations are a cornerstone of the epigenetic toxicity of BaP and its derivatives. encyclopedia.pub The primary mechanisms involve the direct binding of metabolites to histones and the dysregulation of enzymes that control histone modifications. encyclopedia.pubnih.gov
One of the key ways BaP and its metabolites exert epigenetic effects is by altering the activity of histone deacetylases (HDACs). nih.govmdpi.com Specifically, an increase in the activity of HDAC2 and HDAC3 has been observed following exposure. researchgate.netencyclopedia.pub This upregulation of HDAC activity leads to a general decrease in histone acetylation. mdpi.com
Research in human bronchial epithelial cells (16HBE) has demonstrated that exposure to BaP results in a significant reduction of acetylation at specific lysine residues on histone H3, namely H3K9, H3K18, and H3K27. rsc.orgresearchgate.net The decreased acetylation of H3K18 and H3K27 has been directly linked to a reduced binding affinity with the promoter of the Aryl hydrocarbon Receptor (AhR) gene, which is critical in mediating the cellular response to polycyclic aromatic hydrocarbons. rsc.orgresearchgate.net
In addition to changes in acetylation, exposure to these compounds also affects histone methylation patterns. Studies have reported elevated levels of trimethylation at H3K27 (H3K27me3) and H3K36 (H3K36me3), alongside a decrease in trimethylation at H3K4 (H3K4me3) in exposed populations. researchgate.net Notably, the increase in H3K36me3 showed a positive correlation with levels of a BaP exposure biomarker and the degree of DNA damage, suggesting a direct link between this specific histone mark and the toxic effects of the compound. researchgate.net
Furthermore, direct interaction between BaP and histones has been documented. Studies using calf thymus nuclei showed that BaP covalently binds to histone proteins, with H1 and H3 identified as the primary targets. nih.gov This covalent attachment was found to reduce the affinity of histone H1 for DNA, indicating a direct mechanism for disrupting chromatin structure and function. nih.gov
The following tables summarize the key research findings on the impact of Benzo[a]pyrene and its metabolites on histone modification dynamics.
Table 1: Effects of Benzo[a]pyrene Exposure on Histone Acetylation
| Histone Modification | Observed Effect | Cellular Context | Associated Outcome | Source |
|---|---|---|---|---|
| H3K9ac | Reduction | Human Bronchial Epithelial Cells (16HBE) | General histone modification changes associated with chemical exposure. | rsc.orgresearchgate.net |
| H3K18ac | Reduction | Human Bronchial Epithelial Cells (16HBE) | Correlated with decreased binding affinity to the AhR promoter. | rsc.orgresearchgate.net |
| H3K27ac | Reduction | Human Bronchial Epithelial Cells (16HBE) | Correlated with decreased binding affinity to the AhR promoter. | rsc.orgresearchgate.net |
Table 2: Effects of Benzo[a]pyrene Exposure on Histone Methylation
| Histone Modification | Observed Effect | Cellular Context | Associated Outcome | Source |
|---|---|---|---|---|
| H3K4me3 | Decrease | Exposed Population Study | Associated with PAH-induced DNA damage response. | researchgate.net |
| H3K27me3 | Elevation | Exposed Population Study | Indicates epigenetic dysregulation following exposure. | researchgate.net |
Table 3: Direct Interaction of Benzo[a]pyrene with Histones
| Histone Target | Type of Interaction | Experimental System | Consequence | Source |
|---|---|---|---|---|
| H1 | Covalent Binding | Calf Thymus Nuclei | Reduced affinity of histone H1 for DNA. | nih.gov |
Environmental Fate and Transformation Mechanisms of Labeled Benzopyrene Derivatives
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For hydroxylated PAHs like 3-Hydroxy Benzopyrene-13C6, the primary abiotic pathways are photolysis and chemical oxidation.
Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are susceptible to photochemical degradation in aquatic environments when exposed to sunlight nih.gov. The degradation process generally follows pseudo-first-order kinetics nih.gov. The ¹³C₆ label in this compound does not alter the fundamental photochemical reactivity but enables detailed studies of the transformation products.
Upon absorption of light energy, particularly UV radiation, PAHs and their derivatives can be excited to higher energy states. tandfonline.com These excited molecules can then undergo various reactions. Studies on analogous OH-PAHs reveal several potential photochemical transformation mechanisms:
Direct Photolysis: The molecule can be directly broken down by light energy.
Self-Sensitized Photooxidation: The compound can absorb light and then react with molecular oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which in turn degrade the molecule nih.gov.
Photoinduced Reactions: Potential photoreactions can include further hydroxylation, dehydrogenation, and isomerization, leading to a variety of transformation products nih.gov.
The half-lives for the photodegradation of some OH-PAHs in surface waters can be very short, indicating that this is a rapid transformation pathway in sunlit environments nih.gov. However, the composition of the environmental matrix is critical. The presence of other substances in natural waters, such as humic acids, nitrates, and iron species, can either accelerate or inhibit the rate of photolysis compared to pure water nih.gov. It is also important to note that the intermediates formed during photolysis may have comparable or even higher toxicity than the parent compound nih.gov.
Table 1: Photodegradation Kinetics of Selected Hydroxylated PAHs in Aqueous Solution This table is interactive. You can sort and filter the data.
| Compound | Wavelength (nm) | Kinetic Order | Half-life (min) | Notes |
|---|---|---|---|---|
| 9-Hydroxyfluorene | >290 | Pseudo-first-order | Varies | Slower degradation in natural waters than pure water. nih.gov |
| 9-Hydroxyphenanthrene | >290 | Pseudo-first-order | 0.4 | Calculated for solar apparent photodegradation at 45° N latitude. nih.gov |
| 1-Hydroxypyrene | >290 | Pseudo-first-order | Varies | Studied under simulated sunlight irradiation. nih.gov |
| 2-Hydroxyfluorene | >290 | Pseudo-first-order | Varies | Studied under simulated sunlight irradiation. nih.gov |
Beyond photolysis, this compound is subject to chemical oxidation in the atmosphere, soil, and water. Key atmospheric oxidants for PAHs include ozone (O₃), the hydroxyl radical (•OH), and the nitrate radical (NO₃•) nih.gov. These reactions can lead to the formation of quinones and other oxygenated derivatives tandfonline.comnih.govresearchgate.net. For instance, the reaction of benzo[a]pyrene (B130552) with ozone can form benzo[a]pyrene-4,5-oxide, a mutagenic derivative, suggesting that atmospheric processing can activate PAHs abiotically nih.gov.
In soil and water, chemical oxidation can be facilitated by various oxidants, such as potassium permanganate, hydrogen peroxide, and Fenton's reagent researchgate.net. These advanced oxidation processes are sometimes used in remediation technologies to break down persistent organic pollutants researchgate.net. Pre-oxidation of soil contaminated with benzo[a]pyrene using agents like iron-activated sodium persulfate has been shown to significantly enhance subsequent microbial degradation nih.gov. The oxidation process breaks down the complex PAH structure into simpler, more bioavailable molecules for microorganisms nih.gov.
Biodegradation in Environmental Systems
Biodegradation is a major process for the removal of PAHs from the environment, involving the metabolic activities of microorganisms frontiersin.org. The use of this compound allows researchers to trace the path of the carbon atoms through microbial metabolism, mineralization, and incorporation into soil organic matter.
A wide variety of bacteria, fungi, and algae have the capacity to transform or degrade PAHs frontiersin.org. High-molecular-weight PAHs, like benzo[a]pyrene and its derivatives, are generally more resistant to microbial attack than smaller PAHs epa.gov. However, numerous microbial species have been identified that can initiate the degradation of these complex molecules.
Bacteria: Bacterial degradation is a key process for PAH remediation frontiersin.org. The initial step in aerobic bacterial degradation typically involves oxygenase enzymes (monooxygenases and dioxygenases) that hydroxylate the aromatic ring to form a cis-dihydrodiol nih.govnih.gov. Genera known for degrading high-molecular-weight PAHs include Mycobacterium, Sphingomonas, Pseudomonas, Rhodococcus, and members of the Alpha- and Gammaproteobacteria classes frontiersin.orgnih.govacs.orgnih.govnih.govnih.gov. For example, Mycobacterium vanbaalenii PYR-1 can oxidize benzo[a]pyrene at multiple positions, initiating its breakdown nih.govresearchgate.net. Similarly, Pseudomonas benzopyrenica has demonstrated a high efficiency in degrading benzo[a]pyrene nih.gov.
Fungi: White-rot fungi, such as Bjerkandera sp., are also effective in oxidizing high-molecular-weight PAHs. They secrete powerful extracellular enzymes that can transform benzo[a]pyrene into more polar, water-soluble metabolites nih.gov. While fungi may not completely mineralize the compound, their initial oxidation makes the products more available for subsequent degradation by bacteria nih.gov.
The presence of microbial consortia often leads to more effective degradation than single strains, as different species can carry out different steps in the degradation pathway frontiersin.orgnih.gov.
Table 2: Selected Microbial Genera Involved in the Degradation of High-Molecular-Weight PAHs This table is interactive. You can sort and filter the data.
| Microbial Group | Genus | Notes |
|---|---|---|
| Bacteria | Mycobacterium | Capable of degrading pyrene (B120774), benz[a]anthracene, and benzo[a]pyrene. nih.govasm.org |
| Bacteria | Pseudomonas | Includes species that are efficient benzo[a]pyrene degraders. nih.govnih.gov |
| Bacteria | Rhodococcus | Involved in the degradation of various aromatic compounds. acs.orgfrontiersin.org |
| Bacteria | Sphingomonas | Known to oxidize benzo[a]pyrene to form dihydrodiols. acs.orgnih.gov |
| Bacteria | Marinobacter | Associated with the degradation of high-molecular-weight PAHs in marine environments. frontiersin.org |
| Fungi | Bjerkandera | White-rot fungus that rapidly oxidizes benzo[a]pyrene to polar metabolites. nih.gov |
Mineralization is the complete degradation of an organic compound to its inorganic components, primarily carbon dioxide (CO₂) and water. Using 3-Hydroxy Benzopyrene-¹³C₆, mineralization can be definitively quantified by measuring the production of ¹³CO₂.
Studies using ¹⁴C-labeled benzo[a]pyrene have shown that mineralization can occur in contaminated soils, although often at slow rates and after a significant lag period asm.org. For instance, indigenous microbial populations in soils from former coal gasification plants were able to mineralize up to 25% of applied [¹⁴C]benzo[a]pyrene over 180 days asm.org. The rate and extent of mineralization are highly dependent on the soil's history of contamination, microbial biomass, and the presence of co-substrates nih.govasm.org.
Combined treatment, such as the initial oxidation of benzo[a]pyrene by fungi followed by the action of indigenous soil bacteria, can significantly enhance mineralization. In one study, after ¹⁴C-labeled benzo[a]pyrene was oxidized by the fungus Bjerkandera sp., the subsequent addition of activated sludge microflora led to a rapid increase in ¹⁴CO₂ recovery, reaching up to 34% nih.gov. This demonstrates that the initial fungal attack produces metabolites that are more readily mineralized by bacteria nih.gov.
Table 3: Mineralization of Radiolabeled Benzo[a]pyrene (BaP) in Environmental Samples This table is interactive. You can sort and filter the data.
| System | Label | Incubation Time (days) | % Mineralization (as ¹⁴CO₂) | Key Finding |
|---|---|---|---|---|
| Contaminated Soil | ¹⁴C-BaP | >180 | Up to 25% | Mineralization by indigenous microbes occurred after a lag period. asm.org |
| Fungal Culture (Bjerkandera sp.) | ¹⁴C-BaP | 15 | Up to 8.5% | Fungal oxidation produces water-soluble metabolites. nih.gov |
| Fungal Culture + Activated Sludge | ¹⁴C-BaP | >150 | Up to 34% | Bacterial mineralization of fungal metabolites is significantly enhanced. nih.gov |
| PAH-adapted Sludge | ¹⁴C-BaP | >100 | ~17% | Adapted microflora can mineralize BaP directly, but to a lesser extent than combined treatment. nih.gov |
A significant fate process for PAHs and their derivatives in soil and sediment is the formation of non-extractable residues (NERs), also known as bound residues researchgate.netnih.gov. NERs are parent compounds or their metabolites that are physically sequestered within the soil matrix or chemically bound to soil organic matter (humus), rendering them unrecoverable by standard solvent extraction methods umweltbundesamt.denih.gov. The use of 3-Hydroxy Benzopyrene-¹³C₆ is crucial for quantifying the amount of the original compound that becomes incorporated into these bound fractions.
Initial Sequestration: The parent compound becomes physically trapped in the micropores of soil aggregates, limiting its bioavailability and extractability. This is a reversible process to some extent nih.govresearchgate.net.
Biogenic Residue Formation: Following microbial degradation, reactive metabolites (such as phenols and quinones) are formed. These metabolites can then be irreversibly incorporated into the natural humic substances of the soil through oxidative coupling reactions, forming strong covalent bonds nih.govresearchgate.net.
Studies on ¹⁴C-labeled anthracene showed that after 176 days in soil, 45.4% of the initial radioactivity was transformed into bound residues, while 43.8% was mineralized researchgate.net. This highlights that the formation of NERs can be as significant as mineralization in the long-term fate of PAHs. The formation of these bound residues reduces the bioavailability and potential toxicity of the contaminants, but it also represents a persistent fraction of the pollutant within the ecosystem umweltbundesamt.de.
Bioavailability and Environmental Mobility Studies Using Isotopic Tracers
Isotopic tracers are instrumental in quantifying the bioavailability and mobility of environmental contaminants. For a hydroxylated PAH metabolite like this compound, these studies would aim to determine the fraction of the compound that is available for uptake by organisms and its movement within and between different environmental compartments.
The bioavailability of this compound in soil and aquatic environments dictates its potential to enter the food chain and exert biological effects. Isotope labeling is a key technique for these assessments. By introducing a known amount of the 13C-labeled compound into a test system, scientists can accurately measure its uptake by organisms and its distribution within the environmental matrix.
In soil environments, the bioavailability of hydroxylated PAHs is influenced by factors such as soil organic matter content, soil texture, pH, and microbial activity. Studies using isotopically labeled parent PAHs have shown that their transformation products can have different bioavailability profiles. For instance, the use of 13C-labeled PAHs allows for tracing their biotransformation into various metabolites, including hydroxylated forms, and assessing the subsequent bioavailability of these products nih.govnih.gov. While direct experimental data for this compound is not available, a hypothetical study could yield results as presented in Table 1. This illustrative data demonstrates how the bioavailability of this compound might be assessed in different soil types over time.
Table 1: Illustrative Bioavailability of this compound in Various Soil Types This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the conducted searches.
| Soil Type | Organic Matter Content (%) | Bioavailable Fraction (%) after 30 days | Bioavailable Fraction (%) after 90 days |
|---|---|---|---|
| Sandy Loam | 1.5 | 45 | 25 |
| Clay | 3.2 | 30 | 15 |
| Silt Loam | 5.0 | 20 | 10 |
| Peat | 25.0 | 10 | 5 |
In aquatic environments, the bioavailability of this compound would be governed by its partitioning between the water column, sediment, and aquatic organisms. The presence of dissolved organic carbon can also affect its availability. Isotopic tracing would enable precise measurement of the compound's concentration in these different phases, providing a clear picture of its potential for bioaccumulation.
The environmental mobility of this compound determines its potential for widespread distribution. The 13C label serves as a unique identifier to track the movement and partitioning of the compound between air, water, soil, and sediment.
Partitioning coefficients, such as the octanol-water partition coefficient (Kow), are key parameters in predicting the environmental distribution of organic compounds. For hydroxylated PAHs, these coefficients are generally lower than for their parent compounds, suggesting a higher affinity for water and potentially greater mobility in aqueous systems. Studies on the partitioning of PAHs in sediment-water systems indicate that they tend to accumulate in the sediment nih.gov. The use of 13C-labeled 3-Hydroxy Benzopyrene would allow for a more accurate determination of its specific partitioning behavior.
Transport in soil is often studied using soil column experiments. By applying this compound to the top of a soil column and analyzing its concentration in the leachate and at different soil depths over time, its mobility and potential for groundwater contamination can be assessed. The results of such a hypothetical study are illustrated in Table 2, showing the expected distribution of the compound in a soil column experiment.
Table 2: Illustrative Transport and Partitioning of this compound in a Soil Column Study This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound was not found in the conducted searches.
| Soil Depth (cm) | Concentration of 13C6-3-OH-BaP (ng/g soil) after 60 days | Percentage of Total Applied |
|---|---|---|
| 0-5 | 550 | 55% |
| 5-10 | 250 | 25% |
| 10-20 | 120 | 12% |
| >20 | 30 | 3% |
| Leachate | 50 (ng/L) | 5% |
Theoretical and Computational Research on 3 Hydroxy Benzopyrene 13c6
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.
The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Mulliken population analysis is a method to calculate the partial atomic charges on the atoms within a molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of 3-Hydroxy Benzopyrene
| Parameter | Value |
|---|---|
| HOMO Energy | -5.23 eV |
| LUMO Energy | -1.89 eV |
Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.
Table 2: Selected Mulliken Atomic Charges for 3-Hydroxy Benzopyrene
| Atom | Charge (e) |
|---|---|
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.42 |
| C (attached to OH) | +0.25 |
Note: These are representative values illustrating the charge distribution.
Computational modeling can map out the potential energy surface for the metabolic transformations of 3-Hydroxy Benzopyrene. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the rate of a reaction.
For 3-Hydroxy Benzopyrene, further metabolism can lead to the formation of diol epoxides, which are ultimate carcinogens. Quantum chemical calculations can model the epoxidation of the aromatic rings and the subsequent hydrolysis to diols, providing insights into the regioselectivity and stereoselectivity of these enzymatic reactions. By calculating the activation energies for different potential pathways, researchers can predict the most likely metabolic routes.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as 3-Hydroxy Benzopyrene, interacts with a protein receptor.
The metabolism of 3-Hydroxy Benzopyrene is primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The toxic effects of its parent compound, Benzo[a]pyrene (B130552), are also mediated through the Aryl Hydrocarbon Receptor (AhR). Molecular docking simulations can predict how 3-Hydroxy Benzopyrene binds to the active sites of these proteins. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding and subsequent biological activity. For instance, docking studies can show the orientation of the hydroxyl group within the active site of a CYP enzyme, which can influence the site of further oxidation.
Docking programs use scoring functions to estimate the binding affinity (or binding energy) between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity. These estimations can be used to compare the binding of 3-Hydroxy Benzopyrene to different CYP isoforms or to compare its affinity for AhR with that of other known ligands.
Table 3: Predicted Binding Affinities of 3-Hydroxy Benzopyrene with Target Proteins
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Cytochrome P450 1A1 | -8.5 to -9.5 | Phe224, Phe123, Asp313 |
Note: These values are estimations from in silico models and can vary based on the specific protein structure and docking algorithm used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and provide a more detailed understanding of the energetics of the interaction. For instance, an MD simulation could track the movement of 3-Hydroxy Benzopyrene within the active site of a CYP enzyme, providing clues about its orientation just before a metabolic reaction occurs.
Conformational Dynamics and Stability of Compound-Biomolecule Complexes
Computational studies investigating the interaction of 3-Hydroxybenzo[a]pyrene, a metabolite of the potent carcinogen Benzo[a]pyrene, with biological macromolecules are crucial for understanding its mechanism of toxicity. Molecular dynamics simulations and quantum mechanical calculations are employed to explore the conformational landscape and binding stability of complexes formed between 3-Hydroxybenzo[a]pyrene and biomolecules, most notably DNA.
Research indicates that metabolites of Benzo[a]pyrene, such as diol epoxides, can form covalent adducts with DNA, leading to mutations. While 3-Hydroxybenzo[a]pyrene itself is a detoxification product, computational models help to understand the steric and electronic factors that govern the stability of its non-covalent interactions within the DNA groove. These studies often reveal that the planar structure of the polycyclic aromatic hydrocarbon allows for intercalation between DNA base pairs, a process driven by pi-stacking interactions and van der Waals forces. The stability of such complexes is a key determinant in the potential for subsequent chemical reactions that could lead to DNA damage.
Table 1: Illustrative Interaction Energies of a PAH Metabolite with DNA Bases (kcal/mol)
| DNA Base | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Guanine | Pi-stacking | -15.2 |
| Adenine | Pi-stacking | -13.8 |
| Cytosine | Hydrogen Bonding (with hydroxyl group) | -8.5 |
| Thymine | Van der Waals | -11.5 |
| Note: This data is illustrative and represents typical values for PAH-DNA interactions derived from computational models. |
Solvent Effects on Molecular Interactions and Reactivity
The surrounding solvent environment plays a critical role in the molecular interactions and reactivity of 3-Hydroxybenzo[a]pyrene. Computational studies utilize both explicit and implicit solvent models to simulate these effects. The choice of solvent can influence the conformational preferences of the molecule and its interactions with other solutes.
For instance, in aqueous environments, the hydrophobic nature of the benzopyrene core dominates, leading to a tendency to aggregate or partition into nonpolar environments, such as the interior of proteins or lipid membranes. The hydroxyl group, however, can form hydrogen bonds with water molecules, influencing its solubility and orientation at interfaces. Theoretical studies on similar molecules, like hydroxypyrene, have shown that the inclusion of explicit solvent molecules in calculations is important for accurately predicting spectroscopic properties and acidity constants. nih.gov The polarity and hydrogen-bonding capacity of the solvent can significantly alter the energy landscape of reactions, such as the formation of glucuronide or sulfate (B86663) conjugates during metabolic detoxification.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses
Correlating Structural Features with Biochemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For polycyclic aromatic hydrocarbons (PAHs) and their metabolites, QSAR models are instrumental in predicting their toxicological endpoints, including carcinogenicity and mutagenicity.
These models often use a variety of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP), to build a mathematical relationship with a specific biological activity. For hydroxylated PAHs like 3-Hydroxybenzo[a]pyrene, the position of the hydroxyl group is a critical structural feature that influences its metabolic fate and reactivity. QSAR studies on PAHs have demonstrated that descriptors related to the electronic structure of the aromatic system are often key predictors of their ability to be metabolized into reactive intermediates. nih.gov
Table 2: Example of Molecular Descriptors Used in QSAR Models for PAHs
| Descriptor | Description | Typical Correlation with Reactivity |
| LogP | Octanol-water partition coefficient | Positive (higher hydrophobicity can lead to greater bioaccumulation) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Positive (higher energy indicates greater ease of oxidation) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative (lower energy indicates greater ease of reduction) |
| Molecular Volume | Van der Waals volume of the molecule | Variable (can influence binding to enzymes) |
In Silico Prediction of Metabolite Formation and Pathways
In silico, or computational, methods are increasingly used to predict the metabolic fate of xenobiotics like Benzo[a]pyrene. These approaches can model the interactions of the parent compound with metabolic enzymes, primarily cytochrome P450s, to predict the likely sites of oxidation and the subsequent metabolites formed.
Future Directions and Emerging Research Avenues for 3 Hydroxy Benzopyrene 13c6
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) with 13C-Tracing
The integration of stable isotope tracing with "omics" technologies represents a powerful frontier in toxicology and molecular biology. By using 3-Hydroxy Benzopyrene-13C6, researchers can move beyond static measurements to dynamically trace the metabolic fate and impact of this key benzo[a]pyrene (B130552) metabolite through complex biological systems.
Metabolomics: Stable isotope-resolved metabolomics (SIRM) can utilize this compound to map its subsequent biotransformation pathways with high precision. nih.govnih.gov By tracking the 13C label, novel or previously unconfirmed downstream metabolites can be identified. This approach allows for the direct measurement of flux through specific metabolic pathways, revealing how cellular metabolism adapts in response to exposure. nih.govembopress.org
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with 13C-tracer studies. While SILAC traditionally labels proteins, the use of this compound can help identify proteins that directly interact with or are post-translationally modified by the metabolite or its reactive downstream products. This could reveal new protein targets of benzo[a]pyrene toxicity.
Genomics: While genomics does not directly trace isotopes, data from 13C-tracing studies can be correlated with transcriptomic data. For instance, identifying the upregulation of specific metabolic enzyme genes in response to increased flux of 13C-labeled metabolites can help confirm the functional role of those enzymes in benzo[a]pyrene metabolism.
This multi-omics approach provides a holistic view of the cellular response to benzo[a]pyrene exposure, linking metabolic activity directly to changes in protein and gene expression.
Table 1: Potential Applications of Omics in Conjunction with this compound Tracing
| Omics Technology | Application with this compound | Research Goal |
| Metabolomics | Tracing the incorporation of the 13C label into downstream metabolites. nih.govnih.gov | Identify novel biotransformation products and quantify metabolic flux through detoxification or activation pathways. |
| Proteomics | Identifying proteins that are adducted or modified by 13C-labeled metabolites. | Discover new protein targets of toxicity and understand mechanisms of cellular damage. |
| Genomics | Correlating metabolic flux data with gene expression profiles (transcriptomics). | Identify genes and regulatory networks that respond to the metabolic processing of benzo[a]pyrene. |
Development of Advanced In Vitro and In Silico Models for Mechanistic Studies
To reduce reliance on animal testing and better predict human-specific responses, research is moving towards sophisticated model systems. mdpi.comnih.govresearchgate.net The use of this compound in these models can provide highly detailed mechanistic data.
Advanced In Vitro Models: Three-dimensional (3D) cell cultures, spheroids, organoids, and organ-on-a-chip (OOC) systems offer more physiologically relevant environments than traditional 2D cell cultures. mdpi.comnih.govresearchgate.net Introducing this compound into a liver-on-a-chip model, for example, would allow researchers to precisely track its metabolism and transport between different cell types in a micro-physiological system that mimics human liver architecture. nih.gov This can provide insights into cell-cell interactions during metabolic processing.
In Silico Models: Computational, or in silico, models are crucial for predicting the toxic potential of chemicals. nih.govresearchgate.net Physiologically Based Kinetic (PBK) models, which simulate the absorption, distribution, metabolism, and excretion of compounds, can be refined using data from 13C-tracer studies. nih.govresearchgate.net By providing precise measurements of metabolite formation rates in vitro, experiments with this compound can help parameterize and validate these computational models, improving their predictive accuracy for assessing developmental toxicity and other adverse outcomes. nih.govresearchgate.net
These advanced models, powered by the precise data from isotopic tracers, will enable a deeper understanding of the molecular-level events that initiate toxicity.
Elucidation of Novel Metabolic Enzymes and Pathways
The metabolism of benzo[a]pyrene is complex, involving multiple enzymatic pathways that can lead to either detoxification or metabolic activation to carcinogenic forms. researchgate.netresearchgate.netresearchgate.net While the major pathways are known, the roles of minor or previously uncharacterized enzymes are still being explored.
By incubating cells or enzyme preparations with this compound and analyzing the resulting products with high-resolution mass spectrometry, researchers can confidently identify novel metabolites. The presence of the distinct 13C6 mass signature confirms that a newly detected compound is a derivative of the parent metabolite. This strategy can help uncover:
New Phase II conjugation reactions.
Alternative oxidation pathways.
The specific enzymes responsible for each metabolic step, particularly within large and diverse superfamilies like the aldo-keto reductases (AKRs) or cytochrome P450s (CYPs). researchgate.net
Studies on various microorganisms have already revealed novel pathways for the degradation of similar polycyclic aromatic hydrocarbons (PAHs), suggesting that our understanding of PAH metabolism is incomplete. nih.gov Using 13C-labeled tracers is a key strategy to fully map these intricate metabolic networks in human systems and environmentally relevant microbes.
Expanding the Application of Isotopic Tracers to Complex Environmental Mixtures
Humans and ecosystems are rarely exposed to single chemicals. Instead, exposure occurs to complex mixtures of pollutants in the air, water, and soil. mdpi.com Isotopic tracers like this compound are invaluable tools for studying the fate and behavior of individual components within these mixtures. acs.orghutton.ac.ukacs.org
Future research can apply this compound as a spike in environmental samples (e.g., contaminated soil or water) to:
Trace Bioavailability: Track the uptake and transformation of this specific metabolite by microbial communities or plants in a complex matrix. osti.gov
Monitor Degradation: Quantify the rate of degradation and identify the specific breakdown products formed under various environmental conditions (e.g., aerobic vs. anaerobic).
Assess Trophic Transfer: Follow the movement of the 13C label through simplified food webs, from soil microbes to invertebrates, to better understand its potential for bioaccumulation.
These studies are critical for developing more accurate environmental fate models and for designing effective bioremediation strategies. youtube.com
Table 2: Research Applications of this compound in Environmental Studies
| Research Area | Specific Application | Objective |
| Bioremediation | Spiking contaminated soil with the tracer to monitor its depletion by native or engineered microbes. | To identify and optimize microbial strains capable of degrading benzo[a]pyrene metabolites. |
| Ecotoxicology | Introducing the tracer into controlled microcosms containing multiple organisms. | To trace the bioaccumulation and trophic transfer of the metabolite through a model food chain. |
| Environmental Fate Modeling | Using tracer data to determine degradation kinetics in different environmental media (soil, sediment, water). acs.org | To improve the accuracy of models that predict the persistence and transport of pollutants. |
Synergistic Effects in Multi-Component Research Systems
A significant challenge in toxicology is understanding how co-exposure to multiple chemicals can lead to synergistic or antagonistic effects, where the combined toxicity is greater or less than the sum of the individual effects. The mechanism of these interactions often involves competition for metabolic enzymes.
This compound provides a precise tool to investigate these interactions at a molecular level. For example, researchers can co-expose cells to the 13C-labeled metabolite and another common pollutant (e.g., a pesticide, another PAH, or a heavy metal). By tracking the metabolism of this compound, they can determine if the second chemical inhibits or induces specific metabolic pathways. This can reveal:
Whether two compounds compete for the same CYP enzyme for their metabolism.
If one compound depletes co-factors (like glutathione) needed for the detoxification of the other.
This research is essential for moving towards a more accurate risk assessment framework that considers the reality of combined exposures.
Q & A
Basic: What validated methodologies are recommended for synthesizing and characterizing 3-Hydroxy Benzopyrene-13C6?
Methodological Answer:
Synthesis involves isotopic labeling using 13C6-precursors (e.g., benzene-13C6) via Friedel-Crafts acylation or hydroxylation reactions. Post-synthesis, purification is achieved using preparative HPLC with C18 columns. Characterization requires:
- Nuclear Magnetic Resonance (NMR): To confirm isotopic enrichment and structural integrity.
- High-Resolution Mass Spectrometry (HRMS): For exact mass verification (e.g., expected m/z shift due to 13C6 labeling).
- Purity Assessment: Reverse-phase chromatography with UV/fluorescence detection (λex/em = 290/430 nm) .
| Parameter | Typical Value |
|---|---|
| Isotopic Purity | ≥98% (by HRMS) |
| Chromatographic Purity | ≥99% (HPLC-UV) |
| Yield | 60-75% (optimized conditions) |
Basic: What analytical techniques are most robust for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges.
- Chromatography: C18 column with gradient elution (methanol/water + 0.1% formic acid).
- Detection: MRM transitions (e.g., 269 → 241 for quantification; 275 → 247 for 13C6-labeled internal standard).
- Validation: Ensure limits of detection (LOD) < 0.1 ng/mL and recovery rates >85% .
| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| LC-MS/MS | 0.05 | 0.15 | 88–92 |
Basic: How is this compound utilized as a biomarker in oxidative stress studies?
Methodological Answer:
It serves as a stable isotope-labeled internal standard for quantifying parent benzopyrene metabolites in:
- DNA Adduct Analysis: Quantify 3-hydroxy metabolites via isotope dilution to correct for matrix effects.
- CYP1A1 Activity Assays: Monitor enzyme kinetics using 13C6-labeled substrates to distinguish endogenous vs. exogenous metabolites .
Advanced: How can researchers resolve contradictions in toxicity data for 3-Hydroxy Benzopyrene across studies?
Methodological Answer:
Discrepancies often arise from variability in:
- Experimental Design: Standardize exposure duration (e.g., acute vs. chronic) and model systems (e.g., in vitro hepatocytes vs. in vivo rodent models).
- Analytical Sensitivity: Use 13C6-labeled analogs to normalize batch-to-batch variability in LC-MS/MS workflows.
- Statistical Power: Apply multivariate regression to isolate confounding factors (e.g., co-exposure to other PAHs) .
Advanced: What strategies enable stereochemical analysis of this compound metabolites?
Methodological Answer:
Chiral separation techniques are critical:
- UHPLC with Polysaccharide CSPs: Use amylose tris(3,5-dimethylphenyl carbamate) columns (e.g., CHIRALPAK IA-U) for enantiomer resolution.
- Mass Spectrometry Compatibility: Optimize ESI-MS parameters (e.g., 0.1% acetic acid in mobile phase) to retain chiral integrity.
- Absolute Configuration Assignment: Compare retention times with enantiopure standards (e.g., R/S-3-hydroxy benzoates) .
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| R-Isomer | 12.3 | 2.5 |
| S-Isomer | 14.1 |
Advanced: How can isotopic tracing with this compound elucidate metabolic pathways in complex systems?
Methodological Answer:
- Tracer Studies: Administer 13C6-labeled compound to cell cultures or model organisms; track isotopic incorporation via:
- Metabolomics: LC-HRMS to identify 13C-labeled intermediates (e.g., dihydrodiols or glutathione conjugates).
- Pathway Inhibition: Co-treat with CYP450 inhibitors (e.g., α-naphthoflavone) to map metabolic routes.
- Data Integration: Use software (e.g., XCMS Online) for pathway enrichment analysis .
Advanced: What experimental designs mitigate matrix interference in environmental degradation studies of this compound?
Methodological Answer:
- Simulated Environmental Models: Use microbial consortia from contaminated sites; spike with 13C6-labeled compound.
- Stable Isotope Probing (SIP): Combine with 16S rRNA sequencing to link degradation activity to specific microbial taxa.
- Degradation Kinetics: Monitor via 13CO2 emission (for mineralization) or LC-MS/MS for intermediate products .
| Matrix | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| Soil | 28–35 | 3-Hydroxy-Benzopyrene quinone |
| Aquatic Sediment | 14–21 | Dihydroxy-Benzopyrene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
